molecular formula C13H13N5O5S B2894333 3,5-dimethyl-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-4-sulfonamide CAS No. 1904224-33-4

3,5-dimethyl-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-4-sulfonamide

Cat. No. B2894333
CAS RN: 1904224-33-4
M. Wt: 351.34
InChI Key: QQIZTWLPGLHVFX-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-4-sulfonamide is a useful research compound. Its molecular formula is C13H13N5O5S and its molecular weight is 351.34. The purity is usually 95%.
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Scientific Research Applications

Anticancer Research

Compounds containing 1,3,4-oxadiazole and tetrahydropyridine (THP) rings, which are structurally related to the chemical , have shown promise in anticancer research. Notably, these compounds have demonstrated moderate cytotoxicity in vitro on MCF-7 breast cancer cell lines, suggesting potential applications in cancer treatment (Redda & Gangapuram, 2007).

Synthesis of Novel Derivatives

Research has also focused on synthesizing novel derivatives of 3,5-dimethylisoxazole, leading to a range of aryl/heteroaryl- and aminovinylsubstituted derivatives. These derivatives have potential applications in various fields, including pharmaceutical chemistry and material science (Filimonov et al., 2006).

Electrophilic Quenching Studies

Another study investigated the metalation and electrophilic quenching of isoxazoles with electron withdrawing groups. This research provides insights into synthetic methodologies that can be applied to create new isoxazole-based compounds with potential utility in various scientific fields (Balasubramaniam et al., 1990).

Protonation in Aqueous Acid

The protonation of isoxazole derivatives, including those similar to the chemical , has been studied in aqueous sulfuric acid. Understanding the protonation behavior of these compounds is crucial for their potential applications in pharmaceuticals and other chemical processes (Manzo & de Bertorello, 1973).

Pharmacokinetic Studies

Pharmacokinetic properties of isoxazole derivatives, including those related to 3,5-dimethyl-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-4-sulfonamide, have been investigated. These studies are essential for determining the viability of such compounds as pharmaceutical agents (Humphreys et al., 2003).

Spectroscopic Analysis

Spectroscopic methods have been used to investigate the tautomeric behavior of sulfonamide derivatives, which is relevant to the chemical . Such studies aid in understanding the structural and electronic properties of these compounds, which is crucial for their potential applications in drug design and other areas (Erturk et al., 2016).

Antibacterial and Chemotherapeutic Properties

Research has been conducted on the antibacterial and chemotherapeutic properties of isoxazole derivatives, including those structurally related to the specified chemical. These studies highlight the potential medical applications of these compounds (Schnitzer & Foster, 1946).

properties

IUPAC Name

3,5-dimethyl-N-[[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O5S/c1-7-11(8(2)22-17-7)24(20,21)15-6-10-16-12(18-23-10)9-4-3-5-14-13(9)19/h3-5,15H,6H2,1-2H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQIZTWLPGLHVFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCC2=NC(=NO2)C3=CC=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethyl-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-4-sulfonamide

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